molecular formula C12H14N2OS B7644089 N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide

N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide

Cat. No.: B7644089
M. Wt: 234.32 g/mol
InChI Key: DZBGFAGUIRJAMQ-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropane ring and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide typically involves the reaction of 4-methylphenyl isothiocyanate with cyclopropanecarboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to control reaction parameters precisely. The process includes steps such as purification through recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclopropane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylphenyl)carbamothioyl]-2-nitrobenzamide
  • N-[(4-methylphenyl)carbamothioyl]-2-chlorobenzamide

Uniqueness

N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other similar compounds. This structural feature enhances its potential as a building block in organic synthesis and its interaction with biological targets.

Properties

IUPAC Name

N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8-2-6-10(7-3-8)13-12(16)14-11(15)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBGFAGUIRJAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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